methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate
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Overview
Description
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a chemical compound with the molecular formula C4H6Cl3NO3 and a molecular weight of 222.45 g/mol It is known for its unique structure, which includes a carbamate group and a trichloromethyl group attached to a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves the reaction of methyl carbamate with trichloroacetaldehyde (chloral) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like indium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloromethyl group can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various carbamate derivatives .
Scientific Research Applications
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl)carbamate
- Ethyl N-(2,2,2-trichloro-1-(2,4,5-trichlorophenoxy)ethyl)carbamate
- 3-Methyl-N-(2,2,2-trichloro-1-(2,6-dichlorophenylamino)ethyl)butyramide .
Uniqueness
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is unique due to its specific combination of a trichloromethyl group and a hydroxyethyl moiety attached to a carbamate group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Biological Activity
Methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a compound that has garnered attention in various fields due to its biological activity. This article presents a detailed overview of its biological properties, including toxicity, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group. The compound's structure is significant for its biological interactions and stability. The trichloroethyl moiety enhances lipophilicity, which may influence its absorption and distribution within biological systems.
Biological Activity
Toxicological Studies
Research indicates that this compound exhibits notable toxicity in various model organisms. For instance, studies have shown that exposure to similar trichloroethyl compounds can lead to neurotoxicity and carcinogenic effects. Specifically:
- Neurotoxicity : In rodent models, compounds with trichloroethyl groups have been linked to peripheral nerve degeneration and axonal damage at certain exposure levels .
- Carcinogenic Potential : Long-term exposure studies suggest a potential link between trichloroethyl derivatives and increased tumor incidence in laboratory animals .
The biological activity of this compound is believed to be mediated through its interaction with various cellular pathways:
- Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes involved in critical metabolic pathways. For example, they may interfere with acetylcholinesterase activity, leading to accumulation of acetylcholine and subsequent neurotoxic effects.
- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell proliferation and apoptosis. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through caspase activation .
Case Studies
Several case studies have explored the biological effects of this compound:
- Hematological Cancer Models : In vitro studies demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against hematological cancer cell lines. For instance:
- Solid Tumor Models : Conversely, the same compounds displayed limited efficacy against solid tumors like osteosarcoma and colon cancer cell lines (IC50 > 200 µM), indicating a potential specificity for hematological malignancies .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs:
Compound | IC50 (µM) | Target Cell Line | Remarks |
---|---|---|---|
Compound A | 0.57 | Jurkat T-cells | High selectivity |
Compound B | 235 | U2OS (osteosarcoma) | Poor activity |
Compound C | 0.006 | HT29 (colon cancer) | Very potent |
This table summarizes the potency of various derivatives against different cell lines.
Properties
Molecular Formula |
C4H6Cl3NO3 |
---|---|
Molecular Weight |
222.45 g/mol |
IUPAC Name |
methyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C4H6Cl3NO3/c1-11-3(10)8-2(9)4(5,6)7/h2,9H,1H3,(H,8,10) |
InChI Key |
CIJJPLRKKROSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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